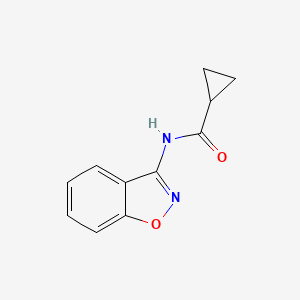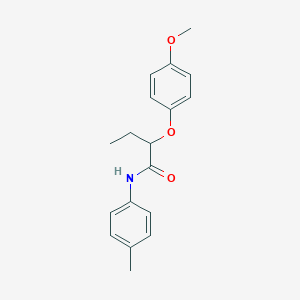
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in the fields of sports medicine, obesity, and cardiovascular disease. GW501516 is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that is believed to enhance endurance and fat burning capabilities in the body. In
Wirkmechanismus
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide is a PPARδ agonist that binds to and activates the PPARδ receptor. The PPARδ receptor is a nuclear receptor that regulates gene expression in the body. Activation of the PPARδ receptor by 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide leads to increased fatty acid oxidation, increased glucose uptake, and increased mitochondrial biogenesis. These effects lead to enhanced endurance and fat burning capabilities in the body.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been shown to have a number of biochemical and physiological effects in the body. In animal studies, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been shown to increase endurance and improve muscle metabolism. It has also been shown to increase fat burning capabilities and improve insulin sensitivity. In human studies, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been shown to improve lipid metabolism and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective PPARδ agonist, making it a useful tool for studying the PPARδ receptor. Another advantage is that it has been extensively studied in animal and human models, making it a well-characterized compound. However, one limitation is that it has been shown to cause cancer in animal studies, raising concerns about its safety for human use. Another limitation is that it is a synthetic compound, which may limit its applicability to natural systems.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide. One direction is to further investigate its potential applications in sports medicine, obesity, and cardiovascular disease. Another direction is to investigate its safety and potential side effects in humans. Additionally, future research could focus on developing new PPARδ agonists that are safer and more effective than 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide. Finally, research could focus on understanding the molecular mechanisms underlying the effects of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide on endurance and fat burning capabilities in the body.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been extensively studied in the scientific community for its potential applications in sports medicine, obesity, and cardiovascular disease. In sports medicine, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been shown to enhance endurance and improve muscle metabolism, making it a potential performance-enhancing drug. In obesity, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been shown to increase fat burning capabilities and improve insulin sensitivity, making it a potential treatment for obesity and metabolic disorders. In cardiovascular disease, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been shown to improve lipid metabolism and reduce inflammation, making it a potential treatment for atherosclerosis and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-17(22-16-11-9-15(21-3)10-12-16)18(20)19-14-7-5-13(2)6-8-14/h5-12,17H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNWGKWQJIXHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(3-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747222.png)
![5-ethyl-N-{4-[N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4747232.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}acetamide](/img/structure/B4747236.png)
![phenyl(2-pyridinyl)methanone O-[3-(tert-butylamino)-2-hydroxypropyl]oxime succinate (salt)](/img/structure/B4747247.png)
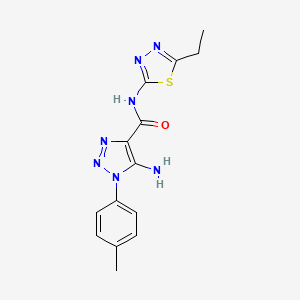
![N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4747251.png)
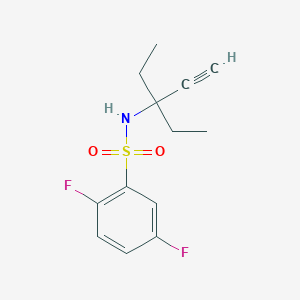
![3-cyclopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole](/img/structure/B4747264.png)
![ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4747267.png)
![3-[(4-bromobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4747268.png)
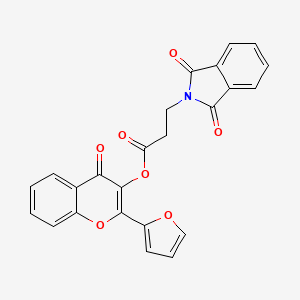
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4747277.png)
![N-(2-methoxyethyl)-2-{[(2-nitrophenyl)acetyl]amino}benzamide](/img/structure/B4747284.png)
